molecular formula C14H13ClO3S B12192363 2-Chlorophenyl 3,4-dimethylbenzenesulfonate

2-Chlorophenyl 3,4-dimethylbenzenesulfonate

Cat. No.: B12192363
M. Wt: 296.8 g/mol
InChI Key: IGZLYGMGLVPENB-UHFFFAOYSA-N
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Description

2-Chlorophenyl 3,4-dimethylbenzenesulfonate is an organic compound with the molecular formula C14H13ClO3S It is a derivative of benzenesulfonate, where the sulfonate group is attached to a 3,4-dimethylbenzene ring, and the benzene ring is substituted with a chlorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorophenyl 3,4-dimethylbenzenesulfonate typically involves the sulfonation of 3,4-dimethylbenzene followed by the introduction of the 2-chlorophenyl group. One common method involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-chlorophenol in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenyl 3,4-dimethylbenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The sulfonate group can be reduced to a sulfinate or sulfide under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 2-aminophenyl 3,4-dimethylbenzenesulfonate or 2-thiophenyl 3,4-dimethylbenzenesulfonate.

    Oxidation: Formation of 3,4-dimethylbenzenesulfonic acid derivatives.

    Reduction: Formation of 2-chlorophenyl 3,4-dimethylbenzenesulfinate or sulfide.

Scientific Research Applications

2-Chlorophenyl 3,4-dimethylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-Chlorophenyl 3,4-dimethylbenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, while the aromatic rings can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorophenyl 4-methylbenzenesulfonate
  • 2-Chlorophenyl 2,4-dimethylbenzenesulfonate
  • 2-Chlorophenyl 2,4,6-trimethylbenzenesulfonate

Uniqueness

2-Chlorophenyl 3,4-dimethylbenzenesulfonate is unique due to the specific positioning of the methyl groups on the benzene ring, which can influence its chemical reactivity and interaction with biological targets. The presence of the chlorine atom at the 2-position also adds to its distinct chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H13ClO3S

Molecular Weight

296.8 g/mol

IUPAC Name

(2-chlorophenyl) 3,4-dimethylbenzenesulfonate

InChI

InChI=1S/C14H13ClO3S/c1-10-7-8-12(9-11(10)2)19(16,17)18-14-6-4-3-5-13(14)15/h3-9H,1-2H3

InChI Key

IGZLYGMGLVPENB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC=C2Cl)C

Origin of Product

United States

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